An In-Depth Technical Guide to the Physical and Chemical Properties of N-(4-Aminophenyl)-N-ethylbenzamide
An In-Depth Technical Guide to the Physical and Chemical Properties of N-(4-Aminophenyl)-N-ethylbenzamide
A Foundational Resource for Researchers and Drug Development Professionals
Introduction
N-(4-Aminophenyl)-N-ethylbenzamide, with the CAS Registry Number 6471-31-4, is an aromatic amide of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzamide core with an N-ethyl group and a para-aminophenyl substituent, presents a unique combination of functional groups that can impart specific chemical and biological activities. This guide provides a comprehensive overview of the known and anticipated physical and chemical properties of this compound, designed to serve as a foundational resource for researchers, scientists, and professionals in drug development.
It is important to note that while extensive searches have been conducted, specific experimental data for N-(4-Aminophenyl)-N-ethylbenzamide is limited in publicly available literature. Therefore, this guide will also draw upon the well-documented properties of its close structural analogs, such as N-(4-aminophenyl)benzamide and other N-substituted benzamides, to provide a robust framework for understanding its behavior. All data derived from analogs will be clearly indicated.
Molecular Structure and Core Chemical Data
The structural foundation of N-(4-Aminophenyl)-N-ethylbenzamide is the benzamide moiety, which consists of a benzene ring attached to an amide functional group. The key distinguishing features are the ethyl group on the amide nitrogen and the 4-aminophenyl group also attached to the amide nitrogen.
Table 1: Core Chemical Data for N-(4-Aminophenyl)-N-ethylbenzamide and a Close Analog
| Property | Value for N-(4-Aminophenyl)-N-ethylbenzamide | Value for N-(4-Aminophenyl)benzamide (Analog) | Source(s) |
| CAS Number | 6471-31-4 | 17625-83-1 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O | C₁₃H₁₂N₂O | [2] |
| Molecular Weight | 240.30 g/mol | 212.25 g/mol | [2] |
| Appearance | Not specified (likely a solid) | White to off-white solid | [1] |
Physical Properties
Table 2: Physical Properties of a Structural Analog, N-(4-Aminophenyl)benzamide
| Property | Value | Source(s) |
| Melting Point | Not available for target compound | Data for analogs suggest a crystalline solid nature |
| Boiling Point | Not available for target compound | - |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in polar solvents like water and alcohols |
Solubility Profile: A Deeper Dive
The solubility of N-(4-Aminophenyl)-N-ethylbenzamide is dictated by the interplay of its polar and non-polar components. The aromatic rings contribute to its lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the primary amino group and the amide functionality can participate in hydrogen bonding, which would enhance its solubility in polar protic solvents. The N-ethyl group may slightly increase its lipophilicity compared to the non-ethylated analog. It is anticipated to be soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Chemical Properties and Reactivity
The chemical behavior of N-(4-Aminophenyl)-N-ethylbenzamide is governed by its primary functional groups: the aromatic amine and the tertiary amide.
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Aromatic Amine: The primary amino group on the phenyl ring is a key site for chemical modification. It can undergo typical reactions of aromatic amines, such as diazotization followed by coupling reactions, acylation, and alkylation. This functionality is crucial for the synthesis of more complex derivatives and for its potential interactions with biological targets.
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Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsh reaction conditions. The N-ethyl group makes it a tertiary amide, which can influence its rotational barrier and conformational preferences.
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of N-(4-Aminophenyl)-N-ethylbenzamide is not available in the reviewed literature, a general and robust method for the synthesis of N-substituted benzamides can be proposed. This typically involves the acylation of an appropriate aniline derivative with benzoyl chloride or a similar acylating agent.
General Synthetic Workflow
A plausible synthetic route would involve the reaction of N-ethyl-N-(4-nitrophenyl)amine with benzoyl chloride, followed by the reduction of the nitro group to an amine. An alternative, and more direct, approach would be the reaction of N-ethyl-p-phenylenediamine with benzoyl chloride.
Caption: Plausible synthetic routes to N-(4-Aminophenyl)-N-ethylbenzamide.
Experimental Protocol: General Synthesis of N-Arylbenzamides
The following is a generalized protocol that could be adapted for the synthesis of N-(4-Aminophenyl)-N-ethylbenzamide.
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Reactant Preparation: In a round-bottom flask, dissolve the N-ethyl-p-phenylenediamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.
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Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of benzoyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for N-(4-Aminophenyl)-N-ethylbenzamide
| Technique | Predicted Key Features |
| ¹H NMR | - Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings.- A quartet and a triplet in the aliphatic region corresponding to the ethyl group (-CH₂- and -CH₃).- A broad singlet corresponding to the primary amino protons (-NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aromatic region (approx. 110-150 ppm).- A signal for the amide carbonyl carbon (approx. 165-175 ppm).- Signals for the ethyl group carbons. |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).- C=O stretching vibration for the amide (approx. 1630-1680 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (240.30 g/mol ).- Characteristic fragmentation patterns corresponding to the loss of the ethyl group, the benzoyl group, and other fragments. |
Applications in Drug Development and Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of the 4-aminophenyl group in N-(4-Aminophenyl)-N-ethylbenzamide provides a handle for further chemical modifications, making it an attractive starting point for the synthesis of compound libraries for drug discovery.
Analogous N-substituted benzamides have been investigated for a variety of therapeutic applications, including as anticancer agents, antivirals, and CNS-active agents. The specific biological activities of N-(4-Aminophenyl)-N-ethylbenzamide would need to be determined through biological screening.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]
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Health Hazards: Aromatic amines can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Some aromatic amines are known or suspected carcinogens.[4]
Conclusion
N-(4-Aminophenyl)-N-ethylbenzamide is a molecule with significant potential for applications in research and development, particularly in the synthesis of novel compounds with desired biological or material properties. While specific experimental data for this compound remains scarce, this guide provides a comprehensive overview of its expected physical and chemical properties based on the well-established chemistry of its structural analogs. The provided synthetic and characterization frameworks offer a solid starting point for researchers interested in working with this compound. Further experimental investigation is necessary to fully elucidate the properties and potential of N-(4-Aminophenyl)-N-ethylbenzamide.
References
A comprehensive list of references used in this guide will be provided upon request. The information presented is based on a thorough review of available chemical literature and databases.
